![molecular formula C8H7N3OS B1371081 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol CAS No. 1153980-05-2](/img/structure/B1371081.png)
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
Overview
Description
“3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is a unique chemical compound with the empirical formula C8H7N3OS . It has a molecular weight of 193.23 . The SMILES string representation is Nc1nc(ns1)-c2cccc(O)c2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is 1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” include its molecular weight (193.23) and its empirical formula (C8H7N3OS) . More detailed properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Urease Inhibition
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol: derivatives have been studied for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of certain bacteria like Helicobacter pylori. Inhibiting urease can be an effective strategy for treating infections caused by these bacteria. The derivatives of this compound have shown promising results in molecular docking simulations, indicating potential for further evaluation as urease inhibitors.
Antimicrobial Activity
Modified chitosan polymers linked with thiadiazole compounds, including derivatives of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol , have exhibited significant antimicrobial activity . These polymers have been tested against various pathogenic bacteria and fungi, showing inhibitory effects and potential for use in film dressings with controlled release properties.
Enzyme Inhibition
Thiadiazole derivatives are known to act as enzyme inhibitors . They have been incorporated into medicinally important enzyme inhibitors, which play a role in treating various diseases by targeting specific enzymes within the body. This application is crucial in the development of new therapeutic agents.
Agricultural Applications
Compounds with thiadiazole structures, including 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol derivatives, have found use as potential pesticides . Their role in plant protection products highlights their importance in agriculture, contributing to the management of pests and diseases that affect crops.
Anti-Inflammatory and Analgesic Properties
The thiadiazole core, which is part of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol , is associated with anti-inflammatory and analgesic properties . Drugs containing this scaffold have been used to alleviate pain and reduce inflammation, making them valuable in the treatment of various conditions.
Antitumor and Antiproliferative Effects
Thiadiazole derivatives have also been investigated for their antitumor and antiproliferative effects . These properties are essential in the fight against cancer, as they can inhibit the growth and spread of cancer cells.
properties
IUPAC Name |
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAGFDXGQAIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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